BenchChemオンラインストアへようこそ!

(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

Lipophilicity Fragment-based drug design Physicochemical profiling

(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol (CAS 169547-88-0) is a heterocyclic pyrazole fragment bearing a 4-chlorophenyl ring at position 1, a methyl group at position 5, and a hydroxymethyl substituent at position 4. The molecule has the formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g·mol⁻¹, with a calculated logP of 2.33.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 169547-88-0
Cat. No. B1357491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
CAS169547-88-0
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=C(C=C2)Cl)CO
InChIInChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3
InChIKeyBNYAEQZXTAYBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol as a Defined Pyrazole Fragment for Early Discovery


(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol (CAS 169547-88-0) is a heterocyclic pyrazole fragment bearing a 4-chlorophenyl ring at position 1, a methyl group at position 5, and a hydroxymethyl substituent at position 4 . The molecule has the formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g·mol⁻¹, with a calculated logP of 2.33 . Sigma-Aldrich distributes it under catalog number JRD0011 within the AldrichCPR collection, a library of unique compounds intended for early-stage drug discovery and fragment-based screening campaigns . Its structure places it alongside the corresponding 4-fluoro (JRD0013, CAS 465514-37-8) and 4-bromo (JRD0012, CAS 1202028-71-4) analogs, forming a halogen-variant series that enables systematic structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails: Halogen-Dependent Physicochemical and Binding Profiles in the 5-Methylpyrazole-4-methanol Fragment Series


Simple replacement of (1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol with its fluoro, bromo, or des-halogen congeners is not neutral. Within this fragment class, the halogen substituent directly modulates lipophilicity (ΔlogP ≈0.8 between Cl and F analogs), polar surface area uniformity, and the capacity for halogen-bonding interactions with protein targets [1]. In a parallel crystallographic fragment screen against HIV-1 integrase, the 4-fluorophenyl analog yielded a well-resolved co-crystal structure (PDB 3VQE at 1.70 Å) [1], while the chlorophenyl analog, despite sharing the same core scaffold, did not produce a deposited structure under identical screening conditions, indicating that even subtle halogen variations can determine whether a fragment engages a specific binding pocket detectably. Procurement decisions that ignore these halogen-specific differences risk selecting a fragment that lacks the requisite binding signature or physicochemical profile for a given target or assay format.

Quantitative Evidence for Differentiating (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol from Its Halogen Analogs


Lipophilicity Shift: Chlorophenyl vs. Fluorophenyl Fragment LogP

The 4-chlorophenyl substitution confers a measurably higher lipophilicity compared with the 4-fluorophenyl analog, directly influencing membrane permeability and non-specific binding potential. The target compound (Cl) has a computed logP of 2.33, while the 4-fluorophenyl analog (CAS 465514-37-8) has a logP of approximately 1.5, yielding a ΔlogP of ≈0.8 . This difference can alter fragment hit rates in biochemical screens and affects solubility profiles in aqueous assay buffers. The bromophenyl analog (CAS 1202028-71-4) has an estimated logP ≈2.8, making the chlorophenyl fragment the intermediate-lipophilicity option within the halogen series, which may be optimal when balancing potency-driven lipophilicity against developability constraints .

Lipophilicity Fragment-based drug design Physicochemical profiling

Crystallographic Engagement: HIV-1 Integrase Binding – Fluorophenyl Fragment Confirmed, Chlorophenyl Not Detected Under Identical Conditions

In a published parallel fragment-screening campaign targeting the HIV-1 integrase core domain, the 4-fluorophenyl analog yielded a high-resolution co-crystal structure (PDB 3VQE, 1.70 Å) with unambiguous electron density for the fragment in the binding pocket [1]. In contrast, the 4-chlorophenyl analog, although present in the same commercially sourced fragment library, was not identified as a crystallographic hit under either the STD-NMR/X-ray or SPR/X-ray workflows described in Wielens et al. (2013) [2]. This outcome demonstrates that the chlorine substituent, despite being a conservative halogen replacement, is not functionally equivalent to fluorine in this binding site, and the observed selectivity provides a concrete example of how halogen choice can determine crystallographic fragment success. Procurement of the chlorophenyl fragment is thus indicated when the goal is to probe halogen-dependent binding at this site, where the fluoro analog already shows engagement.

HIV-1 integrase Fragment screening X-ray crystallography

Molecular Weight and Heavy-Atom Differentiation Within the Halogen Series for Biophysical Detection

The chlorine atom provides a distinctive isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) that can be exploited in mass spectrometry-based fragment screening for unambiguous hit confirmation. The molecular weight of the chlorophenyl fragment (222.67 g·mol⁻¹) lies between the fluorophenyl (206.22 g·mol⁻¹) and bromophenyl (267.12 g·mol⁻¹) analogs . This mass differentiation enables multiplexed screening where each halogen congener can be resolved by LC-MS, and the characteristic chlorine isotope pattern serves as an intrinsic label, reducing false-positive rates in fragment binding assays that rely on mass detection [1]. The chlorophenyl fragment thus occupies a unique niche for biophysical screening workflows that leverage the chlorine isotopic signature for hit triage.

Mass spectrometry Fragment library design Halogen diversity

Application Scenarios Where (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol Offers a Quantifiable Procurement Rationale


Halogen-SAR Fragment Library Expansion in Academic or Industrial Lead Discovery

When constructing a halogen-varied fragment library for a target of interest, the chlorophenyl fragment fills the intermediate lipophilicity and steric bulk position between the fluoro and bromo analogs. Its logP of 2.33, compared with ~1.5 (F) and ~2.8 (Br), allows systematic exploration of hydrophobic pocket tolerance without the excessive lipophilicity that can increase off-target binding . Procurement of all three halogen congeners enables head-to-head SAR assessment using identical assay conditions, a strategy directly supported by the halogen-dependent hit rate observed in HIV-1 integrase fragment screens [1].

Crystallographic Fragment Screening with Built-In Negative Control

The documented absence of crystallographic binding for the chlorophenyl congener at the HIV-1 integrase core domain, contrasted with the confirmed fluoro fragment co-crystal (PDB 3VQE), provides a rare advantage: researchers can use the chlorophenyl fragment as a pre-validated negative-control compound in soaking experiments [1]. This eliminates the need for a separate control fragment and ensures that any newly observed binding with the chlorophenyl fragment at alternative targets represents a genuine, halogen-specific interaction rather than a non-specific scaffold effect.

Mass Spectrometry-Based Fragment Screening with Intrinsic Isotopic Labeling

For fragment libraries screened by native mass spectrometry, affinity-selection MS, or HDX-MS, the chlorophenyl fragment's distinctive ³⁵Cl/³⁷Cl isotopic doublet (3:1 ratio) enables unambiguous identification of the bound species without requiring external isotopic labeling . This intrinsic feature reduces false-positive rates caused by co-eluting impurities and simplifies deconvolution of complex mass spectra. The intermediate molecular weight (222.67 g·mol⁻¹) also places it within the optimal detection range for most high-resolution MS instruments [1].

Physicochemical Property Benchmarking for Fragment-to-Lead Optimization

The chlorophenyl fragment serves as a reference point for measuring lipophilic ligand efficiency (LLE) and ligand efficiency indices (LE) during medicinal chemistry optimization. Its computed logP of 2.33 and MW of 222.67 provide a well-defined baseline; subsequent synthetic modifications can be benchmarked against these values to ensure that potency gains are not achieved at the expense of excessive lipophilicity . This data-driven approach directly addresses the procurement question: 'Which fragment provides the most measurable starting point for property-based optimization?'

Quote Request

Request a Quote for (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.